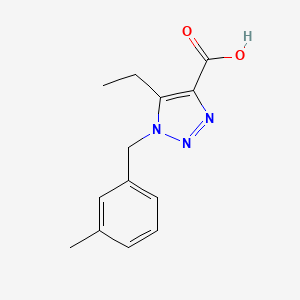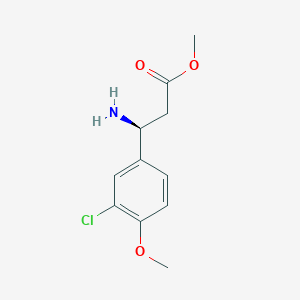
2-(6-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol is an organic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and a difluoroethanol group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of 6-chloropyridine-3-carbaldehyde with difluoromethyl magnesium bromide, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the difluoroethanol group to a difluoromethyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-(6-chloropyridin-3-yl)-2,2-difluoroacetaldehyde or 2-(6-chloropyridin-3-yl)-2,2-difluoroacetone.
Reduction: Formation of 2-(6-chloropyridin-3-yl)-2,2-difluoromethane.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(6-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studies involving the reactivity of difluoroethanol groups.
Biology: Investigated for its potential as a bioactive compound. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-(6-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets. The difluoroethanol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The chlorine atom on the pyridine ring may also play a role in the compound’s reactivity and binding affinity to certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(6-Chloropyridin-3-yl)acetonitrile: Similar structure but with a nitrile group instead of a difluoroethanol group.
1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-imine: Contains an imidazolidin-2-imine group instead of a difluoroethanol group.
Uniqueness
2-(6-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol is unique due to the presence of the difluoroethanol group, which imparts distinct chemical properties such as increased polarity and potential for hydrogen bonding. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H6ClF2NO |
|---|---|
Poids moléculaire |
193.58 g/mol |
Nom IUPAC |
2-(6-chloropyridin-3-yl)-2,2-difluoroethanol |
InChI |
InChI=1S/C7H6ClF2NO/c8-6-2-1-5(3-11-6)7(9,10)4-12/h1-3,12H,4H2 |
Clé InChI |
OQQOZZSGUMKRFA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C(CO)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


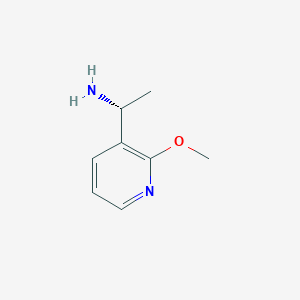
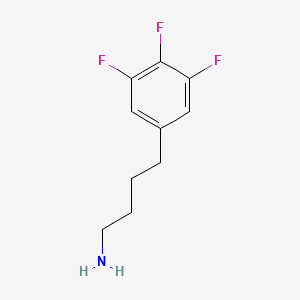
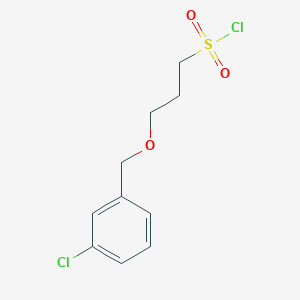

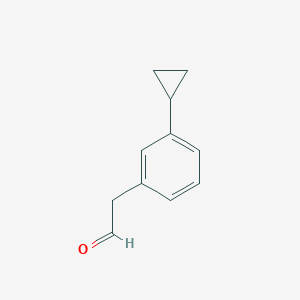
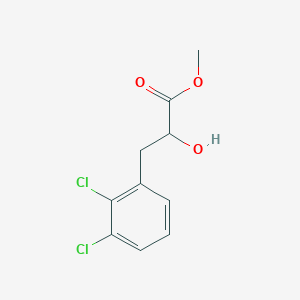


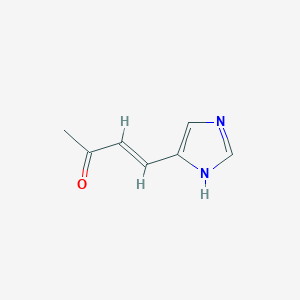
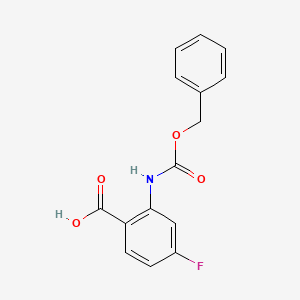
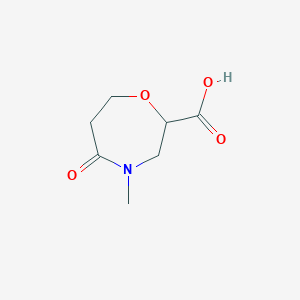
![2-Azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13617669.png)
